molecular formula C8H11BrClN B1285174 N-Methyl-4-bromobenzylamine hydrochloride CAS No. 874-73-7

N-Methyl-4-bromobenzylamine hydrochloride

Cat. No. B1285174
CAS RN: 874-73-7
M. Wt: 236.53 g/mol
InChI Key: FWIXCMNMTULAMD-UHFFFAOYSA-N
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Description

N-Methyl-4-bromobenzylamine hydrochloride, also known as NMBB, is a synthetic compound used in scientific research. It is a white crystalline solid with a molecular weight of 248.6 g/mol and a melting point of 219-220°C. NMBB is an important intermediate used in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-viral, and anti-bacterial drugs. NMBB is also used in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

N-Methyl-4-bromobenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with adrenergic receptors, influencing the activity of enzymes such as monoamine oxidase . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of G-protein coupled receptors, leading to alterations in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound can act as an agonist or antagonist at adrenergic receptors, influencing the downstream signaling pathways. Furthermore, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin. These molecular interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can enhance neurotransmitter activity and improve cognitive function. At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound can influence metabolic flux by altering the activity of key enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can be taken up by adrenergic neurons and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can localize to synaptic vesicles in neurons, where it modulates neurotransmitter release and reuptake.

properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXCMNMTULAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874-73-7
Record name Benzenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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